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Cat. No.: B194138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Demethylerythromycin A is a significant metabolite and impurity of the widely-used

macrolide antibiotic, Erythromycin A. Its structural characterization is crucial for understanding

the metabolism of Erythromycin A, for ensuring the purity of pharmaceutical formulations, and

for the development of novel antibiotic derivatives. This technical guide provides a

comprehensive overview of the molecular structure elucidation of N-Demethylerythromycin A,

detailing the key analytical techniques and experimental protocols involved. A comparative

analysis with its parent compound, Erythromycin A, is presented to highlight the structural

differences and their impact on spectroscopic data.

Introduction
Erythromycin A, a 14-membered macrolide, is produced by the bacterium Saccharopolyspora

erythraea and exerts its antibiotic effect by inhibiting protein synthesis in susceptible bacteria.

[1] During its metabolism in vivo, and as a potential impurity in its manufacturing process,

various related substances are formed, including N-Demethylerythromycin A.[1] This

derivative is characterized by the removal of one of the methyl groups from the dimethylamino

moiety of the desosamine sugar. The precise identification and characterization of such

variants are mandated by regulatory agencies to ensure the safety and efficacy of the drug

product.
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The structural elucidation of N-Demethylerythromycin A relies on a combination of advanced

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). These methods provide detailed information about the molecule's

atomic connectivity, stereochemistry, and elemental composition.

Physicochemical Properties
A summary of the key physicochemical properties of N-Demethylerythromycin A is presented

in Table 1.

Property Value Source

Molecular Formula C₃₆H₆₅NO₁₃ [2]

Molecular Weight 719.90 g/mol [2]

Monoisotopic Mass 719.44559113 Da [2]

CAS Number 992-62-1 [2][3]

Synonyms
Erythromycin Related

Compound N, DEMA

Spectroscopic Data and Analysis
The core of the structure elucidation process lies in the detailed analysis of NMR and MS data.

This section presents the expected spectroscopic data for N-Demethylerythromycin A,

drawing comparisons with Erythromycin A where relevant.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental

composition of N-Demethylerythromycin A. Electrospray ionization (ESI) is the preferred

method for generating gas-phase ions of this polar molecule.

A study on the identification of related substances in erythromycin by LC-MS confirmed the

presence of N-demethylerythromycin A and reported its [M+H]⁺ ion.[4] The fragmentation

pattern of N-Demethylerythromycin A is predicted to be similar to that of Erythromycin A, with

key losses corresponding to the sugar moieties and water molecules. A notable difference is
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the mass of the desosamine sugar fragment, which is 14 Da lighter due to the absence of a

methyl group.

Table 2: Predicted ESI-MS/MS Fragmentation of N-Demethylerythromycin A

Ion Description Predicted m/z
Corresponding m/z
for Erythromycin A

Ion Formula (N-
Demethylerythrom
ycin A)

Precursor Ion [M+H]⁺ 720.45 734.47 C₃₆H₆₆NO₁₃⁺

[M+H - H₂O]⁺ 702.44 716.45 C₃₆H₆₄NO₁₂⁺

[M+H - Cladinose]⁺ 562.38 576.39 C₂₈H₅₂NO₁₀⁺

[M+H - Desosamine]⁺ 577.37 576.39 C₂₉H₅₁O₁₁⁺

Desosamine sugar 144.13 158.15 C₇H₁₆NO₂⁺

Cladinose sugar 159.09 159.09 C₈H₁₅O₃⁺

Note: The predicted m/z values are based on the known fragmentation of Erythromycin A and

the structural modification in N-Demethylerythromycin A. Actual experimental values may

vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the chemical environment of

each proton and carbon atom in the molecule. While a complete, published set of assigned

NMR data for N-Demethylerythromycin A is not readily available, the expected chemical

shifts can be inferred by comparison with the well-documented assignments for Erythromycin

A.

The most significant difference in the ¹H and ¹³C NMR spectra between Erythromycin A and its

N-demethylated counterpart is expected in the signals corresponding to the desosamine sugar

moiety. The N-demethylation will result in the disappearance of one N-methyl signal and a

change in the chemical shift of the remaining N-methyl group and the adjacent carbon and

proton atoms.
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Table 3: Predicted ¹H NMR Chemical Shifts for Key Moieties of N-Demethylerythromycin A
(in CDCl₃)

Proton
Predicted Chemical Shift
(δ, ppm)

Corresponding Chemical
Shift in Erythromycin A (δ,
ppm)

H-1' (Desosamine) ~4.3 4.29

H-1'' (Cladinose) ~4.8 4.82

N-CH₃ ~2.5 (singlet, 3H) ~2.3 (singlet, 6H)

O-CH₃ (Cladinose) ~3.3 3.29

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Moieties of N-Demethylerythromycin A
(in CDCl₃)

Carbon
Predicted Chemical Shift
(δ, ppm)

Corresponding Chemical
Shift in Erythromycin A (δ,
ppm)

C-1' (Desosamine) ~103 103.5

C-1'' (Cladinose) ~96 96.2

N-CH₃ ~35 40.3

O-CH₃ (Cladinose) ~49 49.5

Note: The predicted chemical shifts are based on the known assignments for Erythromycin A

and expected substituent effects. Actual experimental values will require confirmation.

Experimental Protocols
The successful elucidation of the structure of N-Demethylerythromycin A requires carefully

designed experiments. The following sections outline the typical methodologies employed.

Sample Preparation
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Isolation: N-Demethylerythromycin A can be isolated from fermentation broths or bulk drug

samples of Erythromycin A using preparative high-performance liquid chromatography

(HPLC).

NMR Sample: A purified sample of N-Demethylerythromycin A (5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.

MS Sample: A dilute solution of the purified sample (1-10 µg/mL) is prepared in a suitable

solvent system for infusion or LC-MS analysis (e.g., acetonitrile:water with 0.1% formic acid).

Mass Spectrometry (LC-MS/MS)
Chromatography:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient to separate N-Demethylerythromycin A from Erythromycin

A and other impurities.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.

Mass Spectrometry:

Ionization: Electrospray Ionization (ESI) in positive ion mode.

Scan Mode: Full scan for precursor ion identification and product ion scan (MS/MS) for

fragmentation analysis.

Collision Energy: Optimized to induce fragmentation of the precursor ion.

NMR Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Experiments:

1D NMR: ¹H and ¹³C{¹H} spectra are acquired to observe the chemical shifts and

multiplicities of all proton and carbon signals.

2D NMR:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and piecing together molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry

through space correlations between protons.

Visualizations
The following diagrams illustrate the logical workflow of the structure elucidation process and

the structural relationship between Erythromycin A and N-Demethylerythromycin A.
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Figure 1. Workflow for the structure elucidation of N-Demethylerythromycin A.
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Figure 2. Structural relationship between Erythromycin A and N-Demethylerythromycin A.

Conclusion
The molecular structure elucidation of N-Demethylerythromycin A is a systematic process

that relies on the synergistic application of mass spectrometry and nuclear magnetic resonance

spectroscopy. While a complete set of publicly available, experimentally determined

spectroscopic data for N-Demethylerythromycin A is limited, its structure can be confidently

assigned through a comparative analysis with its well-characterized parent compound,

Erythromycin A. The methodologies and data presented in this guide provide a robust

framework for the identification and characterization of this and other related substances, which

is essential for quality control in the pharmaceutical industry and for advancing research in

macrolide antibiotics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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